D-4-Hydroxyphenylglycine is a non-proteinogenic amino acid with the molecular formula . It is characterized by a hydroxyl group attached to the phenyl ring, making it a derivative of phenylglycine. This compound exists as the D-enantiomer of 4-hydroxyphenylglycine, which is significant in various biological and chemical contexts. It plays a role in the biosynthesis of certain antibiotics, particularly those derived from vancomycin, where it contributes to the structural integrity and functionality of these molecules .
D-4-Hydroxyphenylglycine exhibits notable biological activity, particularly as a component of antibiotic compounds. Its role in the biosynthesis of vancomycin-related antibiotics highlights its importance in microbial resistance mechanisms. Additionally, it has been studied for its potential neuroprotective effects and as an acylase inhibitor, which may influence metabolic pathways related to neurotransmitter synthesis .
The synthesis of D-4-hydroxyphenylglycine can be achieved through various methods:
D-4-Hydroxyphenylglycine finds applications across several fields:
Studies on D-4-hydroxyphenylglycine have revealed its interactions with various biological systems:
D-4-Hydroxyphenylglycine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
L-4-Hydroxyphenylglycine | Enantiomer of D-4-hydroxyphenylglycine | Predominantly found in natural sources |
Tyrosine | Contains an additional methylene group | Proteinogenic amino acid |
3-Hydroxyphenylglycine | Hydroxyl group at a different position on the phenyl ring | Less common in natural products |
2-Amino-3-(4-hydroxyphenyl)propanoic acid | Similar backbone structure | Different functional groups affecting solubility |
D-4-Hydroxyphenylglycine's unique hydroxyl substitution on the phenyl ring distinguishes it from these compounds, impacting its biological activity and applications significantly .
D-4-Hydroxyphenylglycine exhibits a well-defined chemical structure characterized by its specific stereochemical configuration and functional group arrangement. The compound possesses the IUPAC name (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, reflecting its R-configuration at the alpha carbon. The molecular structure consists of a phenyl ring substituted with a hydroxyl group at the para position, connected to an alpha carbon bearing both an amino group and a carboxylic acid functional group.
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the D-configuration corresponds to the R-absolute configuration at the chiral center. This stereochemical specificity proves crucial for its biological activity and pharmaceutical applications. The compound's InChI key (LJCWONGJFPCTTL-SSDOTTSWSA-N) provides a unique molecular identifier that distinguishes it from other stereoisomers and structural analogs.
Several synonymous names exist in the literature, including D-(-)-4-hydroxyphenylglycine, 4-hydroxy-D-phenylglycine, and D-N-(4-hydroxyphenyl)glycine, reflecting various naming conventions used across different research contexts. The CAS registry number 22818-40-2 serves as the primary chemical identifier for regulatory and commercial purposes.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₉NO₃ | |
Molecular Weight | 167.16 g/mol | |
CAS Number | 22818-40-2 | |
InChI Key | LJCWONGJFPCTTL-SSDOTTSWSA-N | |
SMILES Notation | NC@@Hc1ccc(O)cc1 | |
Melting Point | 240°C | |
Specific Rotation | -156° (20°C, c=1, 1N HCl) |
The discovery and characterization of D-4-hydroxyphenylglycine emerged from extensive research into the biosynthetic pathways of glycopeptide antibiotics, particularly vancomycin and related compounds. Initial investigations in the late 20th century focused on understanding the structural components responsible for the antibiotic activity of vancomycin, leading to the identification of several non-proteinogenic amino acids, including D-4-hydroxyphenylglycine.
Early labeling studies suggested that tyrosine served as a precursor to D-4-hydroxyphenylglycine, but the specific enzymatic steps remained unclear until the sequencing of the chloroeremomycin gene cluster from Amycolatopsis orientalis provided crucial insights. This breakthrough allowed researchers to predict a four-enzyme pathway leading to L-p-hydroxyphenylglycine from prephenate, with subsequent characterization revealing the enzymatic mechanisms involved in D-enantiomer formation.
The compound's significance became apparent when researchers recognized its structural role in forming the rigid conformation of the central heptapeptide aglycone in vancomycin-type antibiotics, in addition to serving as a glycosylation site. Patent literature from the 1970s and 1980s documented various synthetic approaches for racemic 4-hydroxyphenylglycine production, including the reaction of phenol, glyoxylic acid, and ammonia.
Further characterization studies revealed the compound's presence in Herpetosiphon aurantiacus, a phylogenetically distinct bacterium from actinomycetes, suggesting a broader distribution of the biosynthetic pathway across bacterial taxonomy. This discovery expanded the understanding of D-4-hydroxyphenylglycine production beyond traditional antibiotic-producing organisms and highlighted the evolutionary conservation of this metabolic pathway.
D-4-Hydroxyphenylglycine occupies a central position in both biochemical research and pharmaceutical manufacturing due to its critical role in antibiotic biosynthesis and its utility as a synthetic intermediate. The compound serves as an essential building block in the vancomycin class of glycopeptide antibiotics, where it contributes to the formation of cross-linked peptide structures that confer antibiotic activity.
In biochemical contexts, D-4-hydroxyphenylglycine represents a prime example of how microorganisms utilize specialized metabolic pathways to produce non-proteinogenic amino acids for secondary metabolite synthesis. The biosynthetic pathway demonstrates sophisticated enzymatic chemistry, involving a prephenate dehydrogenase, 4-hydroxymandelate synthase, hydroxymandelate oxidase, and 4-hydroxyphenylglycine transaminase. These enzymes work in concert to convert the common shikimic acid pathway intermediate prephenate into the final D-4-hydroxyphenylglycine product.
The pharmaceutical significance of D-4-hydroxyphenylglycine extends beyond its role in natural product biosynthesis to include its use as a key intermediate in the semi-synthetic production of β-lactam antibiotics. Modern pharmaceutical manufacturing relies heavily on D-4-hydroxyphenylglycine for the synthesis of cefpiramide and related cephalosporin antibiotics, with annual market demands reaching thousands of tons. This commercial importance has driven extensive research into both chemical and biotechnological production methods.
Recent advances in metabolic engineering have focused on developing sustainable biosynthetic routes for D-4-hydroxyphenylglycine production. Researchers have successfully designed artificial pathways in Pseudomonas putida and Escherichia coli systems, enabling direct production from glucose through engineered co-culture systems. These biotechnological approaches offer environmentally friendly alternatives to traditional chemical synthesis methods, which often involve harsh reaction conditions and generate significant pollution.
D-4-Hydroxyphenylglycine represents the D-enantiomer of 4-hydroxyphenylglycine, a non-proteinogenic amino acid that plays a crucial role in various biochemical processes [5]. The compound possesses the molecular formula C8H9NO3 with a molecular weight of 167.16 grams per mole [1] [8]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid [5] [8].
The stereochemical configuration of D-4-hydroxyphenylglycine is characterized by the R-configuration at the alpha carbon [6]. This stereochemical designation indicates that when the molecule is viewed according to the Cahn-Ingold-Prelog priority rules, the substituents around the chiral center follow a clockwise arrangement [5]. The compound exhibits specific optical rotation properties, with values ranging from -155° to -161° at 20°C and 589 nanometers wavelength when measured in 1 Normal hydrochloric acid solution at a concentration of 1 gram per 100 milliliters [12] [15].
The structural framework consists of a phenolic aromatic ring system bearing a hydroxyl substituent at the para position relative to the alpha-amino acid side chain [2] [17]. The presence of both amino and carboxyl functional groups allows the compound to participate in typical amino acid reactions, such as peptide bond formation [17]. The phenolic hydroxyl group contributes significantly to the compound's solubility characteristics and reactivity profile [7] [10].
D-4-Hydroxyphenylglycine exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions. The compound appears as a white to off-white crystalline solid under standard conditions [8] [11] [12]. The melting point has been consistently reported as 240°C with decomposition [7] [10] [11], indicating thermal instability at elevated temperatures.
The solubility characteristics demonstrate the compound's amphiphilic nature. In aqueous media, D-4-hydroxyphenylglycine exhibits a solubility of 5 grams per liter at 20°C [7] [10] [11]. This moderate water solubility results from the polar nature of the amino acid functional groups and the phenolic hydroxyl substituent. The compound shows enhanced solubility in polar organic solvents and demonstrates variable solubility in dimethyl sulfoxide and methanol systems [9] [13].
The density of D-4-hydroxyphenylglycine has been determined to be 1.396 grams per cubic centimeter [4] [7] [10]. The predicted boiling point ranges from 295.73°C to 365.8°C, though these values represent theoretical calculations rather than experimental measurements due to decomposition occurring before the boiling point is reached [9] [10].
Physical Property | Value | Reference Conditions |
---|---|---|
Molecular Weight | 167.16 g/mol | Standard conditions |
Melting Point | 240°C (decomposition) | Atmospheric pressure |
Density | 1.396 g/cm³ | 20°C |
Water Solubility | 5 g/L | 20°C |
Specific Optical Rotation | -155° to -161° | c=1, 1N HCl, 20°C, 589 nm |
Predicted pKa | 2.15 ± 0.10 | Aqueous solution |
The compound exhibits characteristic optical properties due to its chiral nature. The specific optical rotation values provide a reliable method for determining enantiomeric purity and confirming the D-configuration [12] [15]. Temperature coefficients and pH-dependent behavior contribute to the overall physicochemical profile of the compound [9] [10].
The chemical reactivity of D-4-hydroxyphenylglycine stems from the presence of three distinct functional groups: the phenolic hydroxyl group, the amino group, and the carboxyl group. Each functional group contributes unique reactivity patterns that determine the compound's overall chemical behavior [17] [21].
The carboxyl group exhibits typical carboxylic acid behavior with a predicted pKa value of approximately 2.15 [9] [10]. This relatively low pKa value indicates that the carboxyl group readily deprotonates under physiological conditions, forming the corresponding carboxylate anion. The amino group displays basic properties with a pKa value in the range of 9-10, consistent with aliphatic amino acids [46]. The phenolic hydroxyl group possesses a pKa value around 10, making it capable of deprotonation under alkaline conditions [43] [46].
The presence of both amino and carboxyl functional groups enables D-4-hydroxyphenylglycine to participate in peptide bond formation reactions [17] [21]. The compound can undergo condensation reactions where the hydroxyl group from the carboxyl moiety of one molecule combines with a hydrogen atom from the amino group of another molecule, resulting in water elimination and amide bond formation. These reactions are fundamental to protein synthesis and peptide chemistry applications.
The phenolic hydroxyl group contributes to the compound's ability to participate in hydrogen bonding interactions [17] [27]. These interactions influence both intramolecular stability and intermolecular associations, affecting solubility, crystal packing, and biological activity. The aromatic ring system provides additional sites for π-π stacking interactions and contributes to the overall stability of the molecular structure [19].
Conformational studies have revealed that D-4-hydroxyphenylglycine adopts specific three-dimensional arrangements that are stabilized by non-covalent interactions including carbonyl-carbonyl interactions and carbonyl-aromatic ring interactions [19]. In aqueous environments, these conformational preferences are modified by water molecule interactions with both the backbone functional groups and the aromatic ring system.
The spectroscopic properties of D-4-hydroxyphenylglycine provide comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular framework and environmental effects on individual atomic centers [35] [37].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons typically appear in the downfield region between 6.5 and 8.2 parts per million [35] [36]. The para-substitution pattern of the phenolic ring results in characteristic splitting patterns that confirm the substitution position. The alpha proton attached to the chiral carbon appears as a singlet or shows coupling to the amino group, depending on exchange rates and pH conditions [37].
The hydroxyl protons exhibit variable chemical shift positions depending on hydrogen bonding interactions and solution conditions [35] [38]. The phenolic hydroxyl proton typically resonates between 4 and 10 parts per million, while exchangeable amino protons appear in the range of 1 to 5 parts per million [35]. These assignments can be confirmed through deuterium exchange experiments that cause disappearance of exchangeable proton signals.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environments [35]. The carbonyl carbon typically appears around 170-180 parts per million, while aromatic carbons resonate in the 110-160 parts per million region. The alpha carbon bearing the amino group appears around 50-60 parts per million, consistent with amino acid structural patterns.
Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and interactions [25] [28]. The compound exhibits strong absorption bands corresponding to amino group stretching vibrations, carboxyl group vibrations, phenolic hydroxyl stretching, and aromatic carbon-carbon stretching modes. The precise frequencies and intensities of these absorptions provide fingerprint identification capabilities.
Spectroscopic Technique | Characteristic Features | Typical Values |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.2 ppm |
¹H Nuclear Magnetic Resonance | Alpha proton | 3.5-4.5 ppm |
¹H Nuclear Magnetic Resonance | Phenolic hydroxyl | 4-10 ppm |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |
¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |
Infrared Spectroscopy | Hydroxyl stretch | 3200-3600 cm⁻¹ |
Infrared Spectroscopy | Carbonyl stretch | 1600-1750 cm⁻¹ |
Ultraviolet-visible spectroscopy demonstrates absorption characteristics arising from the aromatic chromophore system [31] [33]. The compound exhibits absorption maxima in the ultraviolet region, with the phenolic substituent contributing to bathochromic shifts compared to unsubstituted aromatic systems. The presence of the hydroxyl group on the aromatic ring creates extended conjugation that affects the electronic transitions and absorption wavelengths [30] [32].
Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis [26] [29]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight. Characteristic fragmentation includes loss of the carboxyl group, amino group, and various combinations that provide structural confirmation. Alpha-cleavage reactions adjacent to the amino group represent common fragmentation pathways for amino acid derivatives [26].
Irritant